Halogen-Bonding Donor Strength: Positional Isomer Comparison
In a systematic computational study of brominated 1H-pyrrolo[3,2-b]pyridines (Br-PPs) as halogen-bond (XB) donors, Zhang et al. (2020) demonstrated that the electrostatic potential at the σ-hole of bromine (VS,max) is highly tunable by substituent identity and position, ranging from –1.3 to 35.1 kcal·mol⁻¹ across 339 Br-PP derivatives evaluated at the M06-2X/6-311++G(d,p) level with PCM solvation in dichloromethane [1]. The corresponding XB interaction energies (Eint) with ammonia as a model acceptor ranged from –0.82 to –2.37 kcal·mol⁻¹ [1]. The study explicitly established that electron-withdrawing substituents—such as the benzenesulfonyl group on the pyrrole nitrogen—substantially modulate VS,max, while the position of bromine on the fused ring further differentiates XB donor capacity [1]. This position-dependent halogen-bond tuning is directly relevant for crystal engineering, protein–ligand design, and supramolecular assembly applications where the 2-bromo substitution pattern offers a distinct interaction profile compared to 5-bromo or 6-bromo congeners.
| Evidence Dimension | Halogen bond donor strength (σ-hole electrostatic potential, VS,max) |
|---|---|
| Target Compound Data | Corresponds to Br-PP derivatives with electron-withdrawing N-substituents and C-2 bromine; VS,max tunable within –1.3 to 35.1 kcal·mol⁻¹ range depending on additional ring substituents (computationally predicted) [1]. |
| Comparator Or Baseline | 339 Br-PP derivatives with bromine at positions 2, 3, 5, 6, or 7, bearing –CH₃, –NH₂, –F, or –CONH₂ substituents; VS,max range –1.3 to 35.1 kcal·mol⁻¹; Eint range –0.82 to –2.37 kcal·mol⁻¹ [1]. |
| Quantified Difference | Positional placement and electronic environment cause VS,max to span a 36.4 kcal·mol⁻¹ range across the compound class; benzenesulfonyl (strongly electron-withdrawing) is predicted to yield VS,max values toward the upper end of this range relative to electron-donating congeners [1]. |
| Conditions | M06-2X/6-311++G(d,p) DFT calculations with PCM implicit solvation (dichloromethane); ammonia used as XB acceptor for Eint determination [1]. |
Why This Matters
For applications requiring predictable halogen-bonding behavior (e.g., crystal engineering of pharmaceutical cocrystals, fragment-based drug design targeting halogen-binding pockets), the quantifiable differentiation in VS,max driven by the benzenesulfonyl–bromine combination justifies selection of this compound over 5-bromo or 6-bromo positional isomers.
- [1] Zhang Q, Smalley A, Zhu Z, Xu Z, Peng C, Chen Z, Yao G, Shi J, Zhu W. Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. J Mol Model. 2020;26(10):270. DOI: 10.1007/s00894-020-04534-x. View Source
